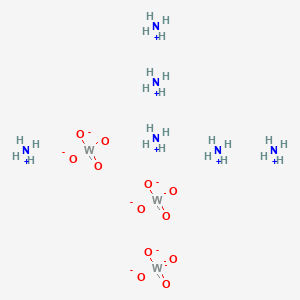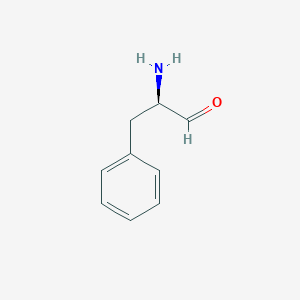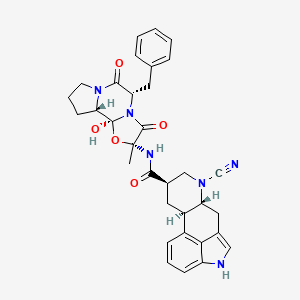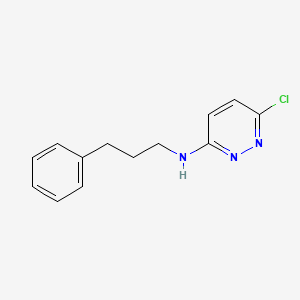
Hexaazanium;dioxido(dioxo)tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaazanium;dioxido(dioxo)tungsten can be synthesized through the reaction of tungsten trioxide (WO3) with ammonium hydroxide (NH4OH). The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity tungsten trioxide and ammonium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified through crystallization and filtration processes to obtain high-purity ammonium paratungstate hexahydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Hexaazanium;dioxido(dioxo)tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in catalysis and material science .
Common Reagents and Conditions:
Reduction: Reducing agents like zinc (Zn) can reduce this compound to lower oxidation state compounds.
Major Products Formed: The major products formed from these reactions include various tungsten oxides and substituted tungsten compounds, which have significant applications in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Hexaazanium;dioxido(dioxo)tungsten has a wide range of scientific research applications, including but not limited to:
Wirkmechanismus
The mechanism of action of hexaazanium;dioxido(dioxo)tungsten involves its ability to undergo redox reactions, where it cycles between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to facilitate various chemical transformations. The compound interacts with molecular targets such as olefins and other organic substrates, promoting their conversion into desired products through oxidation or reduction pathways .
Vergleich Mit ähnlichen Verbindungen
Hexaazanium;dioxido(dioxo)tungsten can be compared with other similar compounds, such as hexaammonium molybdate and other tungsten dioxo complexes.
Hexaammonium Molybdate: This compound, with the chemical formula (NH4)6Mo7O24, shares similar catalytic properties but differs in its specific applications and reactivity.
Other Tungsten Dioxo Complexes: Compounds like CpW(=O)2CH3 and CpW(CO)3CH3 exhibit similar catalytic behavior but have different ligand environments and reactivity profiles.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
H24N6O12W3 |
|---|---|
Molekulargewicht |
851.7 g/mol |
IUPAC-Name |
hexaazanium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/6H3N.12O.3W/h6*1H3;;;;;;;;;;;;;;;/q;;;;;;;;;;;;6*-1;;;/p+6 |
InChI-Schlüssel |
NMSQBYPCXHPPCW-UHFFFAOYSA-T |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)


![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)



![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)


